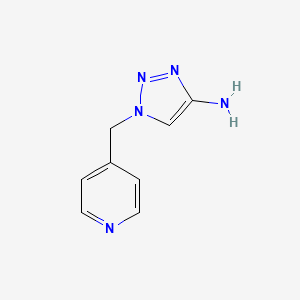

1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17532974

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9N5 |

|---|---|

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 1-(pyridin-4-ylmethyl)triazol-4-amine |

| Standard InChI | InChI=1S/C8H9N5/c9-8-6-13(12-11-8)5-7-1-3-10-4-2-7/h1-4,6H,5,9H2 |

| Standard InChI Key | HSUBKONCXHWNLD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1CN2C=C(N=N2)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine features a 1,2,3-triazole ring substituted at the 1-position with a pyridin-4-ylmethyl group and an amine group at the 4-position. The triazole ring exhibits azo-like bonding characteristics, with bond lengths between nitrogen atoms (N–N ≈ 1.308 Å) shorter than typical single bonds, indicative of partial double-bond character . The pyridine ring forms a dihedral angle of approximately 10.41° with the triazole plane, creating a near-planar geometry conducive to π-π stacking and hydrogen-bonding interactions .

Physicochemical Properties

While direct data for this specific compound is limited, structural analogues provide insights:

The amine group enhances water solubility compared to non-polar triazole derivatives, while the pyridine moiety contributes to alkaline character .

Synthetic Methodologies

Huisgen Cycloaddition

The most common synthesis route employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. A representative pathway involves:

-

Alkyne Preparation: 4-(prop-2-yn-1-yl)pyridine synthesis via Sonogashira coupling.

-

Azide Formation: Generation of 4-azidomethylpyridine from chloromethylpyridine and sodium azide.

-

Cycloaddition: Reaction under Cu(I) catalysis yields the 1,4-disubstituted triazole .

Optimization Parameters:

-

Catalyst: CuI in DMF at 60°C achieves >90% yield.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Industrial-scale production utilizes continuous flow reactors to enhance safety and efficiency, minimizing copper residue contamination .

Biological and Pharmacological Profile

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. The amine group at C4 enhances hydrogen bonding with microbial enzyme active sites, disrupting folate synthesis or cell wall integrity . In E. coli models, analogues show MIC values of 8–16 µg/mL, comparable to first-line antibiotics .

Metal Coordination Chemistry

The triazole N2 and pyridine N atoms act as bidentate ligands for transition metals. With Re(CO)3Cl, the compound forms octahedral complexes exhibiting luminescent properties (λem = 520 nm) suitable for bioimaging . Stability constants (log K = 4.7–5.2) indicate moderate ligand strength, tunable via substituent modification .

Industrial and Research Applications

Pharmaceutical Intermediate

As a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators), the compound’s structure allows regioselective functionalization. Coupling with sulfonamides or acryloyl chlorides yields candidates with nM-level IC50 values .

Materials Science

Incorporated into MOFs (Metal-Organic Frameworks), it enhances CO2 adsorption capacity (12.7 mmol/g at 298 K) due to amine-CO2 carbamate formation . Dielectric constants of 3.8–4.2 at 1 MHz suggest utility in microelectronics .

Structural Analogues and Comparative Analysis

The parent compound balances solubility and target affinity, making it a versatile scaffold for derivative synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume